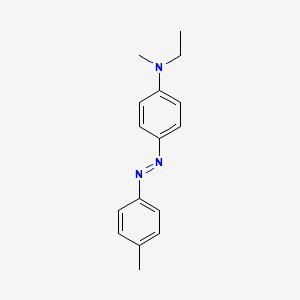

N-Ethyl-N-methyl-4-(P-tolylazo)aniline

Description

N-Ethyl-N-methyl-4-(p-tolylazo)aniline is an azo compound characterized by a central aniline backbone substituted with ethyl and methyl groups on the nitrogen atom, and a p-tolylazo (-N=N-C₆H₄-CH₃) group at the para position. Azo compounds are widely studied for their vibrant colors, photochromic properties, and applications in dyes, sensors, and coordination chemistry. The ethyl-methyl substituents enhance solubility in organic solvents compared to simpler alkyl or aryl analogs, while the p-tolylazo group contributes to conjugation and optical properties.

Properties

CAS No. |

199107-70-5 |

|---|---|

Molecular Formula |

C16H19N3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-ethyl-N-methyl-4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C16H19N3/c1-4-19(3)16-11-9-15(10-12-16)18-17-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3 |

InChI Key |

YNROXNAHGVGFNE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4-(P-tolylazo)aniline typically involves the diazotization of p-toluidine followed by coupling with N-ethyl-N-methylaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4-(P-tolylazo)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso compounds.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-Ethyl-N-methyl-4-(P-tolylazo)aniline has diverse applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to track reaction progress.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for potential therapeutic properties, including anti-cancer activities.

Industry: Utilized in the production of colored polymers and textiles.

Mechanism of Action

The mechanism by which N-Ethyl-N-methyl-4-(P-tolylazo)aniline exerts its effects involves the interaction of the azo group with molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Alkyl Group Variations

N,N-Dimethyl-p-((o-tolyl)azo)aniline (C₁₅H₁₇N₃, MW: 239.35)

- Structural Differences: The o-tolylazo group (ortho-methyl substitution on the aryl ring) introduces steric hindrance, reducing planarity compared to the p-tolylazo group in the target compound. Additionally, the dimethylamino group (N,N-dimethyl) lacks the ethyl substitution present in the target compound.

- Solubility: Dimethyl groups may reduce solubility in polar solvents relative to ethyl-methyl substituents due to lower polarity.

4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃, MW: 191.27)

- Structural Differences: Replaces the ethyl-methyl and azo groups with a methylpiperazino substituent.

- Thermal Stability: The melting point (89–91°C) is significantly lower than typical azoanilines, reflecting weaker intermolecular forces in the absence of a rigid azo group .

Coordination Chemistry and Azo-Imidazole Analogs

Compounds like 1-methyl-2-(p-tolylazo)imidazole (Evidences 4, 5) feature azo groups integrated into imidazole rings, enabling metal coordination.

- Comparison: Metal Binding: The imidazole nitrogen and azo group act as chelating sites for metals (e.g., Cu(II), Mn(II)), forming stable complexes. In contrast, N-Ethyl-N-methyl-4-(p-tolylazo)aniline lacks such coordination sites due to its alkylated amine and isolated azo group . Photochromism: Azo-imidazole complexes exhibit reversible photochromic behavior under UV light, a property less pronounced in simple azoanilines .

Multi-Azo Substituted Derivatives

N,N-Diethyl-4-((2-methyl-4-((o-tolyl)azo)phenyl)azo)aniline () contains two azo groups and diethyl substituents.

- Comparison: Electronic Effects: Extended conjugation from dual azo groups shifts absorption to longer wavelengths (bathochromic shift), increasing molar absorptivity compared to mono-azo analogs. Steric Effects: The o-tolyl group and branched substituents may reduce crystallinity, impacting material applications .

Data Table: Key Properties of Comparative Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.